Benzanilide, N-((dimethylcarbamoyl)methyl)-

Description

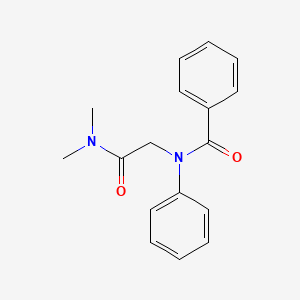

Benzanilide, N-((dimethylcarbamoyl)methyl)-, is a derivative of benzanilide (C₆H₅NHCOC₆H₅), where the aniline nitrogen is substituted with a dimethylcarbamoyl methyl group (-CH₂C(O)N(CH₃)₂). Benzanilides are typically synthesized via Schotten-Baumann reactions, as evidenced by academic syllabi detailing benzanilide preparation from aniline or benzophenone .

Properties

CAS No. |

94802-50-3 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-phenylbenzamide |

InChI |

InChI=1S/C17H18N2O2/c1-18(2)16(20)13-19(15-11-7-4-8-12-15)17(21)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |

InChI Key |

CMVLQJBLPAUYFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, N-((dimethylcarbamoyl)methyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with amines. this method often faces challenges such as poor availability of starting materials, difficult reaction procedures, low yields, and the formation of side products .

A more efficient approach involves the use of transition metal-catalyzed reactions. For instance, the regioselective C(sp2)–H hydroxylation strategy using Ru(II) or Pd(II) catalysts has been shown to provide excellent regioselectivity, good tolerance of functional groups, and high yields . This method allows for the direct synthesis of diverse ortho-hydroxylated benzanilide derivatives.

Industrial Production Methods

Industrial production of benzanilide, N-((dimethylcarbamoyl)methyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, N-((dimethylcarbamoyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as Ru(II) and Pd(II), as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions include hydroxylated benzanilides, amine derivatives, and substituted benzanilides. These products often exhibit enhanced bioactivity and are valuable in pharmaceutical and agrochemical applications .

Scientific Research Applications

Benzanilide, N-((dimethylcarbamoyl)methyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzanilide, N-((dimethylcarbamoyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, hydroxylated benzanilides have been shown to inhibit DNA-PK and rotamase, which are involved in DNA repair and protein folding, respectively .

Comparison with Similar Compounds

Benzanilide Derivatives

- Benzanilide (C₆H₅NHCOC₆H₅) : The parent compound lacks the dimethylcarbamoyl methyl group. Its synthesis from aniline via benzoylation is well-documented .

- Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS 167303-60-8) : This compound replaces the benzanilide core with a benzyl carbamate group but retains the dimethylcarbamoyl methyl substituent. The carbamate group (-OCOO-) may confer greater hydrolytic stability compared to the amide linkage in benzanilides .

Dimethylamino/Carbamoyl-Containing Compounds

- N,N-Dimethylbenzamide (C₆H₅CON(CH₃)₂): Synthesized in 97% yield from benzoyl chloride and dimethylformamide (DMF) at 150°C .

- Benzamide, 2-(dimethylamino)-N,N-dimethyl (InChIKey: UCJNVDGEDDYVCJ-UHFFFAOYSA-N): Features a dimethylamino group at the ortho position and a dimethylamide group. The electron-donating dimethylamino substituent may enhance solubility in polar solvents compared to the target compound .

Physicochemical Properties

Notes: The target compound’s higher molecular weight and polar carbamoyl group suggest increased solubility in polar aprotic solvents (e.g., DMF) compared to benzanilide. However, exact data are unavailable.

Analytical Characterization

- Chromatographic Methods : Related compounds like N-α-benzoyl-L-arginine derivatives are analyzed via HPLC and TLC . Similar methods could resolve the target compound’s purity and stability.

- Spectroscopic Data : IR and NMR would distinguish the carbamoyl methyl group (e.g., C=O stretch ~1650 cm⁻¹, N-CH₃ protons at ~2.8–3.0 ppm).

Notes

- Data Limitations : Direct experimental data on the target compound’s synthesis, properties, and bioactivity are absent in the provided evidence. Comparisons rely on structural analogs and reaction mechanisms.

- Research Gaps : Further studies should prioritize synthesizing the compound, optimizing reaction conditions (e.g., using DMF-mediated dimethylamination ), and evaluating its biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.